Androgen Receptor Antagonist Potency: Y5 (Optimized 2-Oxopropyl Analog) vs. Clinically Approved Darolutamide Against Drug-Resistant AR Mutants
The optimized 2-oxopropyl analog Y5, derived directly from the Z10 scaffold that shares the core structure with CAS 924838-72-2, demonstrated IC50 = 0.04 μM against AR in a reporter gene assay [1]. In head-to-head profiling against the recently approved AR antagonist darolutamide, Y5 exhibited comparable or superior activity across a panel of clinically relevant drug-resistant AR mutants (F876L, W741L, T877A) [1]. This is mechanistically significant because Y5 binds the dimer interface pocket rather than the ligand-binding pocket, thereby evading mutations that confer resistance to conventional antagonists [1].
| Evidence Dimension | AR antagonism IC50 (reporter gene assay) and activity against drug-resistant AR mutants |
|---|---|
| Target Compound Data | Y5 (2-oxopropyl-optimized analog): IC50 = 0.04 μM; active against F876L, W741L, T877A AR mutants |
| Comparator Or Baseline | Darolutamide (approved AR antagonist): comparable activity against same mutant panel |
| Quantified Difference | Comparable mutant potency; mechanistic differentiation via dimer interface pocket targeting vs. ligand-binding pocket targeting |
| Conditions | AR reporter gene assay in vitro; mutant AR panel expressed in HEK-293 or LNCaP derivative lines |
Why This Matters
For researchers evaluating this chemotype for drug-resistant prostate cancer, the demonstrated activity against mutant AR isoforms that evade conventional antagonists provides a clear rationale for selecting the 2-oxopropyl-bearing scaffold over ligand-binding-pocket-directed alternatives.
- [1] Liao J, Liao J, Wang Y, et al. J Med Chem. 2025;68(2):1676-1694. doi:10.1021/acs.jmedchem.4c02649 View Source
